![molecular formula C10H14BrNO B2649254 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide CAS No. 1046816-28-7](/img/structure/B2649254.png)
2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is a chemical compound with the molecular weight of 244.13 . It is used as a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide involves the use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as a starting material . The reaction is carried out with lithium aluminium tetrahydride in tetrahydrofuran . After refluxing for 16 hours, the mixture is treated with saturated Rochelle’s salt solution . The aqueous layer is then extracted with ether, and the organic layer is dried, concentrated in vacuo, and subjected to flash column chromatography to yield the final product .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is represented by the InChI code1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H
. Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide can participate in various chemical reactions. For instance, it is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide and its derivatives are central in the synthesis of pharmacologically significant compounds. The benzo[b]azepin ring system is a key structural component in various compounds with considerable pharmacological importance. For instance, the synthesis of 1,5-dihydro-benzo[b]azepin-2-one, achieved through a silver nitrate-induced rearrangement of N-benzyl quinolinium bromide, highlights the importance of the tetrahydrobenzo[b]azepin ring system. The reduction of this compound leads to the 1,3,4,5-tetrahydro-benzo[b] azepin-2-one ring system, which is prevalent in several pharmacologically significant compounds (Pauvert, Dupont, & Guingant, 2002).
The structural intricacy of this compound is further exemplified by its crystallization patterns, as seen in various derivatives. For instance, derivatives like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol crystallize in an orthorhombic system with refined unit-cell parameters, showcasing the compound's complex structural attributes (Macías et al., 2011).
Pharmacological Importance
The compound's pharmacological relevance is underlined by its presence in a novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives, designed and synthesized as inhibitors of human nitric oxide synthase (NOS). This emphasizes the compound's role in the development of potent and selective inhibitors of human neuronal NOS, with potential therapeutic applications in conditions like neuropathic pain (Annedi et al., 2012).
Chemical Synthesis and Applications
The compound is also pivotal in chemical synthesis processes. A notable example includes its role in a mild, metal-free oxidative ring-expansion approach, offering a straightforward method to access benzo[b]azepines, which are crucial for the pharmaceutical industry due to their structural significance (Stockerl et al., 2019). Furthermore, its derivatives find application in the synthesis and receptor affinity studies, particularly in the field of neuropharmacology, as seen in the synthesis of conformationally restricted analogues of the dopamine D1 selective ligand (Berger et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBVKHPOCMTNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide | |
CAS RN |
1046816-28-7 |
Source
|
Record name | 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.